molecular formula C37H61N13O9S2 B12590877 L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine CAS No. 600166-04-9

L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine

Cat. No.: B12590877
CAS No.: 600166-04-9
M. Wt: 896.1 g/mol
InChI Key: ZWQUAPYCSACLRJ-LETOBRCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine is a peptide composed of eight amino acids. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Each amino acid in the sequence contributes to the overall properties and potential functions of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines automate the coupling and deprotection steps, ensuring high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptide with new functional groups.

Scientific Research Applications

L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, histidine residues may participate in metal ion coordination, influencing enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple histidine residues may enhance its ability to interact with metal ions and participate in catalytic processes.

Properties

CAS No.

600166-04-9

Molecular Formula

C37H61N13O9S2

Molecular Weight

896.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C37H61N13O9S2/c1-20(2)30(36(57)49-27(14-22-17-42-19-44-22)34(55)46-25(37(58)59)9-12-61-4)50-32(53)24(7-5-6-10-38)45-33(54)26(13-21-16-41-18-43-21)48-35(56)28(15-29(40)51)47-31(52)23(39)8-11-60-3/h16-20,23-28,30H,5-15,38-39H2,1-4H3,(H2,40,51)(H,41,43)(H,42,44)(H,45,54)(H,46,55)(H,47,52)(H,48,56)(H,49,57)(H,50,53)(H,58,59)/t23-,24-,25-,26-,27-,28-,30-/m0/s1

InChI Key

ZWQUAPYCSACLRJ-LETOBRCSSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.